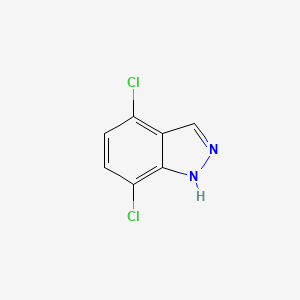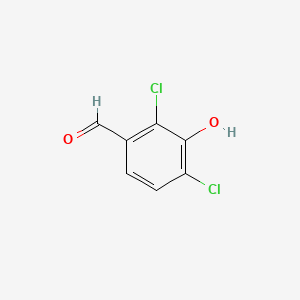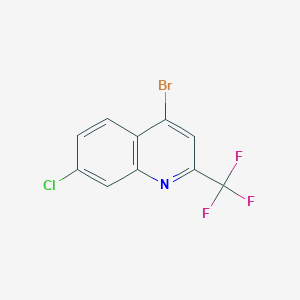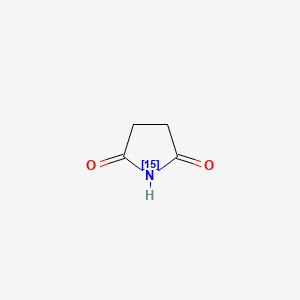
Succinimide-15N
概述
描述
Succinimide-15N is a stable isotope-labeled compound with the chemical formula C₄H₅¹⁵NO₂. It is also known as 2,5-pyrrolidinedione-1-¹⁵N. Succinimide is a white solid used in various organic syntheses and industrial silver plating processes. It is classified as a cyclic imide and can be prepared by the thermal decomposition of ammonium succinate .
Synthesis Analysis
Succinimide can be synthesized through various methods, including dehydrogenative coupling of diols and amines catalyzed by a manganese pincer complex, solvent-free procedures using Lewis acid catalysts, and other economical and practical approaches .Molecular Structure Analysis
The molecular structure of succinimide-15N is similar to that of regular succinimide (C₄H₅NO₂), but with the nitrogen atom replaced by the stable isotope nitrogen-15 (¹⁵N). It forms a five-membered ring and is considered a cyclic imide .Chemical Reactions Analysis
Succinimide can undergo hydrolysis to form aspartate and iso-aspartate residues. It is also involved in protein degradation pathways and asparagine deamidation .科学研究应用
Biochemistry: Isotopic Tracers in Metabolic Pathway Studies
Succinimide-15N: is utilized as an isotopic tracer to study and map metabolic pathways . Its incorporation into biochemical reactions allows researchers to track and quantify the flow of nitrogen through various metabolic processes. This is particularly useful in understanding enzyme-catalyzed reactions and the synthesis of complex biomolecules.
Pharmacology: Drug Development and Pharmacokinetics
In pharmacology, Succinimide-15N plays a role in the development of new drugs and the study of their pharmacokinetics . It helps in tracing the distribution and metabolism of drugs within the body, thereby providing insights into their mechanism of action and potential side effects.
Materials Science: Advanced Material Synthesis
Succinimide-15N: is used in materials science for the synthesis of novel materials with specific isotopic labeling . This aids in the study of material properties at the molecular level, including stability, degradation, and environmental interactions.
Environmental Science: Nitrogen Cycling and Ecosystem Studies
Environmental scientists use Succinimide-15N to investigate nitrogen cycling within ecosystems . It helps in understanding the roles of nitrogen in plant growth, soil fertility, and the impacts of nitrogen on ecological balance.
Analytical Chemistry: Method Development and Validation
In analytical chemistry, Succinimide-15N is essential for developing and validating analytical methods . It serves as a standard for calibrating instruments and ensuring the accuracy of analytical measurements, particularly in mass spectrometry.
Organic Synthesis: Reaction Mechanism Elucidation
Succinimide-15N: is valuable in organic synthesis for elucidating reaction mechanisms . Researchers can trace the incorporation of the nitrogen isotope into organic compounds, which provides detailed insights into reaction pathways and intermediate structures.
作用机制
Target of Action
Succinimide-15N, a labeled form of Succinimide, primarily targets aspartic acid (Asp) residues in peptides and proteins . Asp residues are relatively reactive and prone to nonenzymatic isomerization .
Mode of Action
The mode of action of Succinimide-15N involves a process known as nonenzymatic isomerization . This process proceeds via a five-membered-ring succinimide (Suc) intermediate . The Suc intermediate is formed via a nucleophilic attack of the main-chain amide nitrogen of the C-terminal-side adjacent residue on the side-chain carboxyl carbon of the Asp residue .
Biochemical Pathways
The biochemical pathway of Succinimide-15N involves three steps: iminolization, cyclization, and dehydration . The formation of isomerized Asp residues is considered to be associated with various age-related diseases, such as cataracts and Alzheimer’s disease .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Succinimide-15N action is the formation of isomerized Asp residues . This can alter the chemical and physical properties of Asp residues in a protein . Modification of Asp residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of Succinimide-15N. For instance, some optimized geometries and reaction modes in the aqueous phase were observed that differed from those in the gas phase . Additionally, the accumulation of succinimide can be accelerated when stored at elevated temperatures .
安全和危害
未来方向
属性
IUPAC Name |
(115N)azolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNICNPSHKQLFF-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[15NH]C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583982 | |
| Record name | (~15~N)Pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimide-15N | |
CAS RN |
32807-36-6 | |
| Record name | 2,5-Pyrrolidinedione-1-15N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32807-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~15~N)Pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

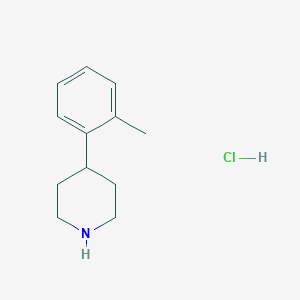

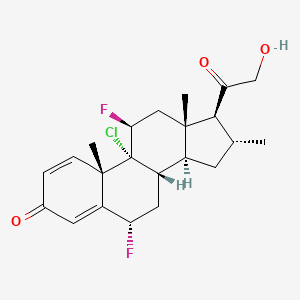
![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)


